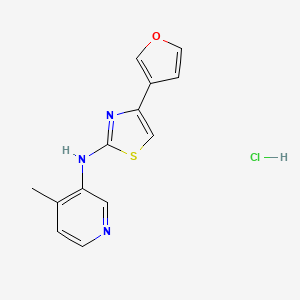
4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic of research for many scientists.
Applications De Recherche Scientifique
Structural Characterization
- The compound has been involved in the study of polymorphic forms and crystal structures of similar thiazole derivatives. These compounds exhibit different intermolecular hydrogen bonding patterns, which are crucial for understanding their physical properties and potential applications (Böck et al., 2020).
Synthesis and Chemical Reactions
- It's been used in multi-component condensation reactions to produce dihydro-1H-pyrrol-2-ones, displaying the versatility of thiazoles in complex organic syntheses (Gein & Mar'yasov, 2015).
Pharmacological Examination
- Thiazole derivatives, including those related to 4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride, have been synthesized and evaluated for various biological activities such as antimicrobial and anti-inflammatory properties (Vagdevi et al., 2006).
Protonation and Hydrogen Bonding
- Research on similar compounds has focused on their protonation sites and hydrogen bonding, which are key factors in determining their biological activity and interaction with other molecules (Böck et al., 2021).
Anticancer and Antiangiogenic Effects
- Certain thiazole derivatives have shown potential in anticancer therapy, particularly in inhibiting tumor angiogenesis and tumor cell proliferation. This highlights the therapeutic potential of thiazole compounds in cancer treatment (Chandrappa et al., 2010).
Mécanisme D'action
Target of action
They have been employed as medicines in a number of distinct disease areas .
Mode of action
Furan-containing compounds generally interact with biological targets through their electron-rich aromatic system, which can participate in pi stacking interactions and hydrogen bonding .
Biochemical pathways
Without specific information on “4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride”, it’s difficult to say which biochemical pathways it affects. Furan derivatives are known to be involved in a variety of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of action
Furan derivatives are known to have a wide range of therapeutic benefits .
Propriétés
IUPAC Name |
4-(furan-3-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.ClH/c1-9-2-4-14-6-11(9)15-13-16-12(8-18-13)10-3-5-17-7-10;/h2-8H,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQAPCLESABICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

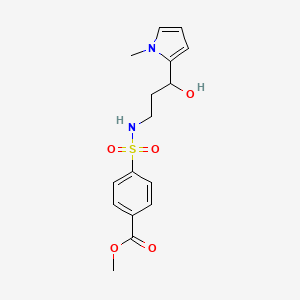
![methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2639071.png)
![N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2639073.png)
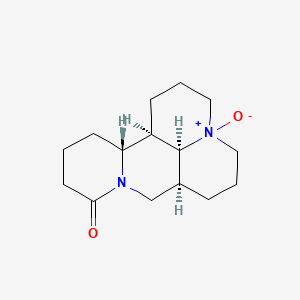
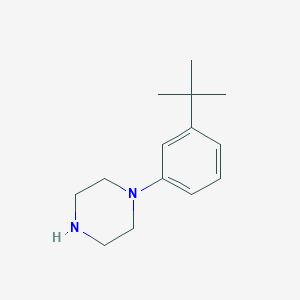
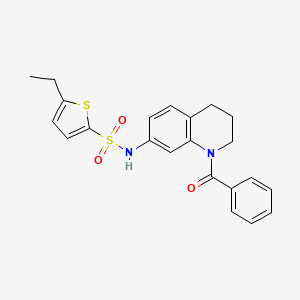
![Methyl 4-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2639079.png)
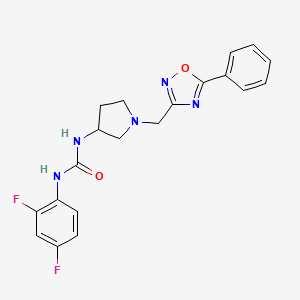
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide](/img/structure/B2639081.png)
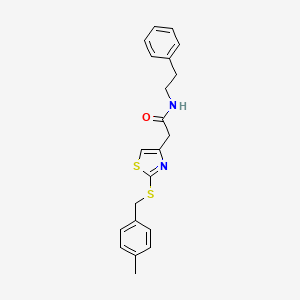
![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)
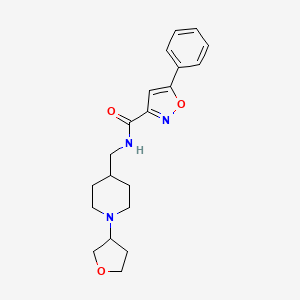
![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)